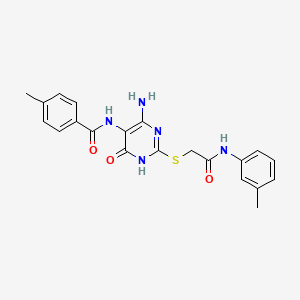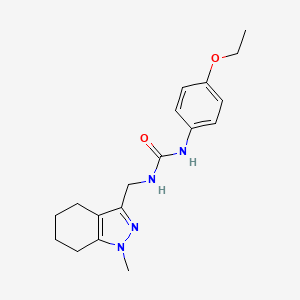
4-(2-Butoxyethoxy)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butoxyethoxy)cyclohexan-1-one is a chemical compound with the molecular formula C12H22O3 . It is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group .
Synthesis Analysis
The synthesis of cyclohexanone derivatives typically involves several steps. For example, ketamine, a derivative of cyclohexanone, can be synthesized in five steps using a hydroxy ketone intermediate . Another synthesis route involves NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group, and oxidation of the intermediate cyclohexanol .Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives is characterized by a six-membered ring with a ketone functional group. The 4-(2-Butoxyethoxy) substituent in this compound introduces additional oxygen and carbon atoms into the structure .Chemical Reactions Analysis
Cyclohexanone and its derivatives can undergo a variety of chemical reactions. For instance, cyclohexanone can participate in nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound depend on its specific structure. For instance, cyclohexanone is a colorless, oily liquid with an acetone-like smell .Aplicaciones Científicas De Investigación
4-(2-Butoxyethoxy)cyclohexan-1-one is an important precursor for the synthesis of many organic compounds and has been widely used in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. This compound has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
4-(2-Butoxyethoxy)cyclohexan-1-one is a cyclic ether compound that is rapidly hydrolyzed by enzymes in the body. This hydrolysis results in the formation of two molecules of ethylene glycol and one molecule of cyclohexanol. The ethylene glycol is then rapidly metabolized in the body, while the cyclohexanol is converted to a variety of metabolites, including 4-hydroxycyclohexanone, 4-hydroxycyclohexanol, and 4-hydroxycyclohexanecarboxylic acid. These metabolites are then further metabolized and excreted in the urine.
Biochemical and Physiological Effects
This compound has been extensively studied for its biochemical and physiological effects. Studies have shown that this compound has a wide range of effects on the body. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-bacterial and anti-fungal properties. It has also been shown to have anti-oxidant and anti-cancer properties. In addition, this compound has been shown to have anti-allergenic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Butoxyethoxy)cyclohexan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also relatively non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. This compound is not very stable and has a short shelf life, so it must be used soon after synthesis. In addition, it is not very soluble in water, so it must be used in combination with other solvents for optimal results.
Direcciones Futuras
There are a number of potential future directions for 4-(2-Butoxyethoxy)cyclohexan-1-one research. One potential direction is the development of new synthesis methods for this compound. This could lead to improved yields and lower production costs. Another potential direction is the exploration of new applications for this compound, such as its use in the synthesis of polymers and surfactants. Finally, further research could be done to explore the biochemical and physiological effects of this compound and to determine its potential therapeutic uses.
Métodos De Síntesis
4-(2-Butoxyethoxy)cyclohexan-1-one can be synthesized by a number of methods. The most common method involves the reaction of ethylene oxide with cyclohexanol in the presence of a base catalyst. This reaction produces the desired compound in high yields. Other methods used to synthesize this compound include the reaction of ethylene oxide with cyclohexanone, the reaction of ethylene oxide with cyclohexanone and an acid catalyst, and the reaction of ethylene oxide with cyclohexene.
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-butoxyethoxy)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDDRJYPSQHFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2391465.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)



![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)


![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)